1-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloromethylphenyl and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloromethylphenyl group: This step may involve electrophilic aromatic substitution reactions using chloromethylbenzene derivatives.
Attachment of the methylphenyl group: This can be accomplished through nucleophilic substitution reactions using methylbenzyl halides.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and application.
Comparison with Similar Compounds
1-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
3-chloro-4-methylphenyl isocyanate: Shares the chloromethylphenyl group but differs in the core structure and functional groups.
3-chloro-4-methylphenylboronic acid: Contains the chloromethylphenyl group but has a boronic acid functional group instead of the pyrazolo[3,4-d]pyrimidine core.
Properties
Molecular Formula |
C20H18ClN5 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-13-3-6-15(7-4-13)10-22-19-17-11-25-26(20(17)24-12-23-19)16-8-5-14(2)18(21)9-16/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) |
InChI Key |
SQGJUBNIIXRWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.